Benzoic acid, 4-[4-[2-[[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethyl]aMino]-2-oxoethoxy]benzoyl]-
Description
The compound "Benzoic acid, 4-[4-[2-[[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethyl]amino]-2-oxoethoxy]benzoyl]-" is a highly substituted benzoic acid derivative. Its structure features a central benzoic acid scaffold with a 4-benzoyl substituent, further modified by an ethoxy-ethyl-amino-2-oxoethoxy chain terminating in a 6-chlorohexyloxy group.
Properties
Molecular Formula |
C26H32ClNO7 |
|---|---|
Molecular Weight |
506.0 g/mol |
IUPAC Name |
4-[4-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethylamino]-2-oxoethoxy]benzoyl]benzoic acid |
InChI |
InChI=1S/C26H32ClNO7/c27-13-3-1-2-4-15-33-17-18-34-16-14-28-24(29)19-35-23-11-9-21(10-12-23)25(30)20-5-7-22(8-6-20)26(31)32/h5-12H,1-4,13-19H2,(H,28,29)(H,31,32) |
InChI Key |
UGBBKPCNQNCVQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OCC(=O)NCCOCCOCCCCCCCl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[4-[2-[[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethyl]aMino]-2-oxoethoxy]benzoyl]- typically involves multiple stepsThe amino group is then introduced via nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is usually purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[4-[2-[[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethyl]aMino]-2-oxoethoxy]benzoyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, such as reducing the amino group to an amine.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .
Scientific Research Applications
Pharmaceutical Applications
-
Drug Design and Development
- The presence of the chlorohexyl moiety suggests potential applications in drug delivery systems, enhancing the solubility and bioavailability of therapeutic agents. Compounds with similar structures have been explored for their ability to cross biological membranes effectively.
- Antimicrobial Activity
-
Anti-inflammatory Properties
- Similar compounds have shown promise in reducing inflammation, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases. The structural characteristics of this compound may contribute to its activity in modulating inflammatory pathways.
-
Cancer Research
- Some benzoic acid derivatives have been investigated for their potential anti-cancer effects. The ability to modify the compound's structure could lead to the development of targeted therapies that inhibit tumor growth or metastasis.
Biochemical Applications
-
Enzyme Inhibition
- The compound may serve as an enzyme inhibitor due to its structural similarity to natural substrates. This property can be harnessed in biochemical assays to study enzyme kinetics or as a lead compound in drug discovery programs targeting specific enzymes involved in disease processes.
- Bioconjugation
Synthesis and Characterization
The synthesis of benzoic acid, 4-[4-[2-[[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethyl]amino]-2-oxoethoxy]benzoyl]- involves several steps that typically include:
- Formation of the benzoic acid core.
- Introduction of ethoxy and amino functionalities through nucleophilic substitution reactions.
- Purification via high-performance liquid chromatography (HPLC) to ensure the desired purity and yield .
Case Studies and Research Findings
- Antimicrobial Efficacy Study
-
Anti-inflammatory Mechanism Investigation
- Research into the anti-inflammatory properties indicated that compounds with similar structures could inhibit pro-inflammatory cytokines, providing insights into their mechanism of action and potential therapeutic uses.
- Cancer Cell Line Testing
Mechanism of Action
The mechanism of action of benzoic acid, 4-[4-[2-[[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethyl]aMino]-2-oxoethoxy]benzoyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s unique 6-chlorohexyloxy-ethoxy-ethyl side chain differentiates it from simpler benzoic acid derivatives. Key comparisons include:
Structural Insights :
- The 6-chlorohexyl chain in the target compound increases molecular weight (~470–500 g/mol estimated) and logP compared to simpler derivatives like gallic acid (MW 170.12, logP 1.1).
- The ethoxy-ethyl-amino linker may facilitate hydrogen bonding, balancing hydrophobicity for targeted delivery .
Physicochemical Properties
- Extraction Efficiency: Benzoic acid derivatives with higher logP values (e.g., phenol, logP 1.5) are extracted faster via emulsion liquid membranes than polar analogs like acetic acid. The target compound’s logP (~4–5 estimated) suggests rapid extraction, akin to phenol (>98% in 5 minutes) .
- Diffusivity : The long alkyl chain may reduce effective diffusivity compared to smaller benzoic acid derivatives (e.g., benzoic acid diffusivity: 1.2×10⁻⁹ m²/s) due to increased molecular size .
Biological Activity
Benzoic acid derivatives are widely studied for their biological activities due to their structural diversity and potential therapeutic applications. The compound Benzoic acid, 4-[4-[2-[[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethyl]amino]-2-oxoethoxy]benzoyl]- (CAS Number: 1414363-57-7) features a complex structure that may enhance its interaction with biological systems. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 520.0 g/mol. The unique combination of functional groups, including chlorohexyl, ethoxy, and amino functionalities, suggests various modes of biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C27H34ClNO7 |
| Molecular Weight | 520.0 g/mol |
| CAS Number | 1414363-57-7 |
Biological Activities
Research indicates that benzoic acid derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Certain benzoic acid derivatives have shown effectiveness against various bacterial strains and fungi, making them potential candidates for antimicrobial agents.
- Anti-inflammatory Effects : Compounds with similar structures have been reported to possess anti-inflammatory properties, potentially useful in treating conditions like arthritis.
- Analgesic Properties : Some studies suggest that derivatives can act as analgesics, providing pain relief with fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
The mechanisms by which benzoic acid derivatives exert their biological effects can vary significantly based on their structure. The following mechanisms have been proposed:
- Inhibition of Enzymatic Activity : Many benzoic acid derivatives inhibit enzymes involved in inflammatory pathways.
- Modulation of Cell Signaling Pathways : These compounds may interact with cellular receptors or signaling molecules, altering cellular responses.
- Direct Antimicrobial Action : The presence of the carboxylic acid group can disrupt microbial cell membranes or metabolic processes.
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of various benzoic acid derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant inhibition zones compared to controls, suggesting its potential as an antimicrobial agent .
Study on Analgesic Effects
In a pharmacokinetic study involving animal models, the compound demonstrated a maximum plasma concentration () of 0.53 μg/mL after administration. The elimination half-life was recorded at approximately 41.72 minutes, indicating a favorable pharmacokinetic profile for potential analgesic use .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
